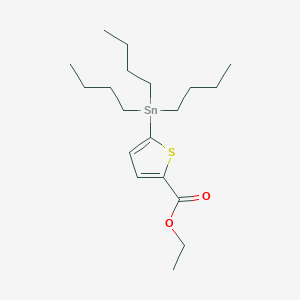
Ethyl 5-tributylstannylthiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Tributylstannanyl-thiophene-2-carboxylic acid ethyl ester is an organotin compound with the molecular formula C19H34O2SSn It is a derivative of thiophene, a sulfur-containing heterocycle, and features a tributylstannyl group attached to the thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tributylstannanyl-thiophene-2-carboxylic acid ethyl ester typically involves the stannylation of thiophene derivatives. One common method is the palladium-catalyzed stannylation reaction, where a thiophene derivative is reacted with a tributylstannyl halide in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Tributylstannanyl-thiophene-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Nucleophiles: Such as alkyl or aryl halides for substitution reactions.
Major Products Formed
Substituted Thiophenes: Formed through substitution reactions.
Thiophene Sulfoxides and Sulfones: Formed through oxidation reactions.
Biaryl Compounds: Formed through coupling reactions.
Applications De Recherche Scientifique
5-Tributylstannanyl-thiophene-2-carboxylic acid ethyl ester has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Mécanisme D'action
The mechanism of action of 5-Tributylstannanyl-thiophene-2-carboxylic acid ethyl ester involves its ability to participate in various chemical reactions due to the presence of the tributylstannyl group and the thiophene ring. The tributylstannyl group acts as a leaving group in substitution reactions, while the thiophene ring can undergo electrophilic aromatic substitution and oxidation reactions. These properties make the compound versatile in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Trimethylstannanyl-thiophene-2-carboxylic acid ethyl ester: Similar structure but with a trimethylstannyl group instead of a tributylstannyl group.
5-Triphenylstannanyl-thiophene-2-carboxylic acid ethyl ester: Similar structure but with a triphenylstannyl group instead of a tributylstannyl group.
Uniqueness
5-Tributylstannanyl-thiophene-2-carboxylic acid ethyl ester is unique due to the presence of the tributylstannyl group, which provides distinct steric and electronic properties compared to other stannylated thiophene derivatives. This uniqueness allows for specific reactivity and applications in organic synthesis and materials science .
Propriétés
Formule moléculaire |
C19H34O2SSn |
|---|---|
Poids moléculaire |
445.2 g/mol |
Nom IUPAC |
ethyl 5-tributylstannylthiophene-2-carboxylate |
InChI |
InChI=1S/C7H7O2S.3C4H9.Sn/c1-2-9-7(8)6-4-3-5-10-6;3*1-3-4-2;/h3-4H,2H2,1H3;3*1,3-4H2,2H3; |
Clé InChI |
WBTLIKGZIGXPFS-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















